molecular formula C20H8Cl4O5 B1293599 Tetrachlorofluorescein CAS No. 6262-21-1

Tetrachlorofluorescein

Cat. No.: B1293599
CAS No.: 6262-21-1
M. Wt: 470.1 g/mol
InChI Key: QCPFFGGFHNZBEP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tetrachlorofluorescein plays a significant role in biochemical reactions, primarily as a fluorescent marker. It interacts with various biomolecules, including enzymes, proteins, and nucleic acids. The compound’s fluorescence properties make it an excellent tool for studying enzyme kinetics and protein interactions. For instance, this compound can bind to specific proteins, allowing researchers to track protein localization and dynamics within cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its fluorescent properties enable the visualization of cellular components and processes. For example, this compound can be used to monitor changes in intracellular pH, as its fluorescence intensity is pH-dependent . Additionally, it can be conjugated to other molecules to study their effects on cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a pH-sensitive probe, changing its fluorescence intensity in response to pH variations. This property is particularly useful for studying cellular environments and processes that involve pH changes . This compound can also be used to inhibit or activate specific enzymes, providing insights into enzyme function and regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its fluorescence properties may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can maintain its fluorescence for several hours, making it suitable for time-lapse imaging experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally non-toxic and can be used for imaging and tracking purposes. At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal cellular functions . It is essential to determine the appropriate dosage to avoid adverse effects while achieving the desired experimental outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, providing insights into cellular metabolism. The compound’s interactions with specific enzymes can be used to study metabolic regulation and enzyme activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For example, this compound can be transported into the cytosol and nucleus, where it can be used to study intracellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the cell nucleus or cytosol, depending on the experimental conditions and the presence of specific targeting sequences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tetrachlorofluorescein typically begins with fluorescein as the precursor. The synthetic route involves reacting fluorescein with thionyl chloride in a suitable reaction solvent . The reaction conditions, including temperature and reaction time, must be carefully controlled to achieve high yield and purity .

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar synthetic route but on a larger scale. The process involves the condensation of tetrachlorophthalic anhydride with resorcinol in the presence of a catalyst . The reaction mixture is then purified through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tetrachlorofluorescein undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Scientific Research Applications

Tetrachlorofluorescein has a wide range of applications in scientific research:

Comparison with Similar Compounds

Tetrachlorofluorescein is unique due to its strong fluorescent properties and its ability to function under different pH conditions. Similar compounds include:

This compound stands out due to its higher fluorescence quantum yield and lower pKa values, making it more suitable for applications in acidic environments .

Properties

IUPAC Name

4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8Cl4O5/c21-15-13-14(16(22)18(24)17(15)23)20(29-19(13)27)9-3-1-7(25)5-11(9)28-12-6-8(26)2-4-10(12)20/h1-6,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPFFGGFHNZBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC3=C(C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8Cl4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4038895
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-
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Molecular Weight

470.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6262-21-1, 26761-84-2
Record name 4,5,6,7-Tetrachlorofluorescein
Source CAS Common Chemistry
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Record name 4,5,6,7-Tetrachlorofluorescein
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Record name Tetrachlorofluorescein
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Record name 6262-21-1
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-
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Record name 4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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Record name TETRACHLOROFLUORESCEIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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